molecular formula C19H18ClNO6 B3479614 Dimethyl 5-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylate

Dimethyl 5-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylate

Cat. No.: B3479614
M. Wt: 391.8 g/mol
InChI Key: WVAMUFLMDVOPDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylate is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with a 3-chloro-4-ethoxyphenyl group and a carbonyl group, as well as two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylate typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, benzene-1,3-dicarboxylic acid, undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as tin(II) chloride.

    Acylation: The amino groups are acylated with 3-chloro-4-ethoxybenzoyl chloride in the presence of a base like pyridine.

    Esterification: Finally, the carboxylic acid groups are esterified with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted derivatives, such as amides or thioethers.

Scientific Research Applications

Dimethyl 5-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Materials Science: The compound is studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of Dimethyl 5-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloro and ethoxy groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-{[(3-methoxy-4-ethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylate
  • Dimethyl 5-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylate

Uniqueness

Dimethyl 5-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylate is unique due to the specific combination of chloro and ethoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

dimethyl 5-[(3-chloro-4-ethoxybenzoyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO6/c1-4-27-16-6-5-11(10-15(16)20)17(22)21-14-8-12(18(23)25-2)7-13(9-14)19(24)26-3/h5-10H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAMUFLMDVOPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 5-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylate
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Dimethyl 5-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylate
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Dimethyl 5-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylate
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Dimethyl 5-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylate
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Dimethyl 5-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylate

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